molecular formula C22H23N3O4S B2818356 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034256-27-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2818356
CAS No.: 2034256-27-2
M. Wt: 425.5
InChI Key: WDKGPXPSZGSSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamide group at position 8 and a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl moiety at the nitrogen atom. The pyrroloquinoline scaffold is known for its diuretic and antihypertensive properties, while the sulfonamide group enhances binding affinity to biological targets like carbonic anhydrases or coagulation factors .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-24-8-6-14-10-15(2-4-19(14)24)20(26)13-23-30(28,29)18-11-16-3-5-21(27)25-9-7-17(12-18)22(16)25/h2,4,6,8,10-12,20,23,26H,3,5,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGPXPSZGSSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. The compound features a pyrroloquinoline core that is known for various biological activities.

PropertyValue
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
CAS Number2034256-27-2

Mechanisms of Biological Activity

Research indicates that the compound may exhibit antitumor and anti-inflammatory properties. The mechanisms through which it operates include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that related pyrroloquinolines can inhibit MEK1/2 signaling pathways, leading to reduced ERK phosphorylation in cancer cell lines .
  • Modulation of Autophagy : Induction of autophagy has been noted as a mechanism through which compounds like this one can exert their anticancer effects. Autophagy plays a crucial role in cellular homeostasis and can lead to apoptosis in cancer cells .
  • Anti-inflammatory Effects : The sulfonamide group in its structure is known for anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the indole or pyrroloquinoline scaffold can significantly influence biological activity. For example:

  • Substituents at the 4-position of the quinoline ring can enhance potency against certain cancer cell lines.
  • Hydroxyl groups at the 2-position have been associated with increased solubility and bioavailability.

Case Study 1: Antitumor Activity

A study evaluated the compound's efficacy against various cancer cell lines, including HT-29 (colorectal) and BxPC3 (pancreatic). The results indicated an IC50 value in the low micromolar range, demonstrating significant antiproliferative effects. The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was tested for its ability to reduce edema in rodent models. Results showed a significant reduction in paw swelling compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a class of pyrrolo[3,2,1-ij]quinoline derivatives modified at position 8 with sulfonamide or carboxamide groups. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent at N-position Core Modification Molecular Weight Key Reference
Target Compound 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl 4-oxo, 8-sulfonamide Not reported -
2-oxo-N-(prop-2-en-1-yl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5639) Allyl 2-oxo, 8-sulfonamide 292.35
1-methyl-2-oxo-N-(3-phenylpropyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5736) 3-Phenylpropyl 1-methyl, 2-oxo, 8-sulfonamide 384.50
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (G856-5651) 4-Phenoxyphenyl 2-oxo, 8-sulfonamide 420.49
N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides (e.g., 6d, 6e) Arylalkyl (e.g., furylmethyl, thienylmethyl) 6-hydroxy, 2-methyl, 5-carboxamide ~330–380
Key Observations:
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., G856-5639, G856-5651) exhibit higher polarity (logP ~4.2 for G856-5651) compared to carboxamides (logP ~3.5–4.0), influencing solubility and bioavailability .
  • Indole vs. Arylalkyl Groups : The target compound’s 1-methylindole group may confer unique π-π stacking interactions with protein targets, unlike simpler arylalkyl groups in analogs like 6d or 6e .

Pharmacological Activity

Table 2: Diuretic Activity of Selected Analogs (10 mg/kg dose in rats)
Compound Name Diuretic Effect (vs. Hydrochlorothiazide) Key Structural Feature Reference
N-(2-Furylmethyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (6d) Comparable 2-methyl, 6-hydroxy, furylmethyl
N-(Cyclohexylmethyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide (7) Superior Cyclohexylmethyl substituent
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides (2a–h) Variable (2a: pronounced effect) Pyridoquinoline core
Target Compound Not tested 8-sulfonamide, 1-methylindole -
Insights:
  • Carboxamide Analogs: The 2-methyl group in the pyrroloquinoline nucleus enhances diuretic activity, as seen in compound 6d . Cyclohexylmethyl substituents (e.g., compound 7) further improve efficacy due to increased lipophilicity .
  • Sulfonamide Derivatives : While direct activity data for the target compound are unavailable, sulfonamide analogs like G856-5651 show favorable logP (4.22) and polar surface area (65.24 Ų), suggesting balanced permeability and solubility .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Temperature : Reactions often proceed at 50–80°C to avoid side products (e.g., decarboxylation or sulfonamide degradation) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is used for coupling reactions .
  • Catalysts : Coupling agents like EDC or DCC improve amide bond formation efficiency .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product .

Table 1 : Example Synthesis Parameters from Analogous Compounds

StepConditionsYield (%)Purity (HPLC)Reference
SulfonylationDMF, 60°C, 12 h7898%
CyclizationTHF, RT, 24 h6595%

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be implemented?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity. Key signals include the indole NH (~10 ppm) and sulfonamide protons (~7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Methodological Answer : Conflicting data may arise from assay conditions or structural analogs. Strategies include:
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups on target binding) .
  • Dose-Response Curves : Validate activity thresholds (IC50/EC50) across multiple cell lines or enzymatic assays .
  • Computational Docking : Predict binding modes to receptors (e.g., 5-HT6 or kinase targets) using Schrödinger Suite or AutoDock .

Q. What methodologies are recommended for assessing the chemical stability of this compound under various environmental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C, 24 h) to assess hydrolytic stability .
  • UV light (ICH Q1B guidelines) to detect photodegradation products via LC-MS .
  • Long-Term Stability : Store at 4°C (dry) vs. 25°C/60% RH; monitor purity monthly by HPLC .

Q. What experimental approaches are used to elucidate the reaction mechanisms involving the sulfonamide group?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps .
  • Trapping Intermediates : Use quenching agents (e.g., methanol) during reactions to isolate transient species for NMR analysis .
  • DFT Calculations : Model transition states (e.g., sulfonamide nucleophilic attack) with Gaussian 16 .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields for analogous compounds be addressed?

  • Methodological Answer :
  • Reproduce Protocols : Test cited methods with strict adherence to reaction scales and equipment (e.g., microwave vs. conventional heating) .
  • Byproduct Identification : Use LC-MS to detect minor impurities affecting yield calculations .
  • Cross-Validate with X-ray Crystallography : Confirm crystal structure to rule out polymorphic variations impacting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.